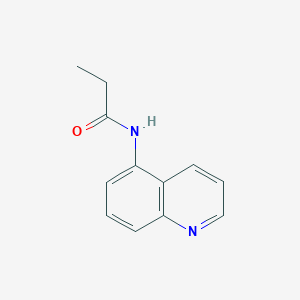
N-(quinolin-5-yl)propanamide
Descripción general
Descripción
N-(quinolin-5-yl)propanamide is a compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method is the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, which results in the formation of N-substituted propanamides . The reaction conditions often include the use of catalysts such as clay or ionic liquids, and can be performed under solvent-free conditions or using microwave irradiation for greener and more sustainable processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemo-selective reactions. The use of recyclable catalysts and one-pot reaction conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as copper or cobalt catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and pharmacological activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with key amino acids in target proteins contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(quinolin-5-yl)propanamide include other quinoline derivatives such as:
- N-(quinolin-8-yl)acetamide
- 3-phenyl-N-(quinolin-8-yl)propanamide
- 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Its ability to inhibit specific molecular pathways, such as the PI3K/AKT/mTOR pathway, sets it apart from other quinoline derivatives .
Propiedades
IUPAC Name |
N-quinolin-5-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXCBWHGIFXWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Butyl-(3-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B4154736.png)
amino]benzoic acid](/img/structure/B4154737.png)
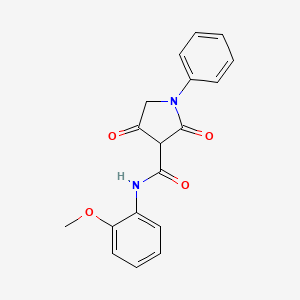
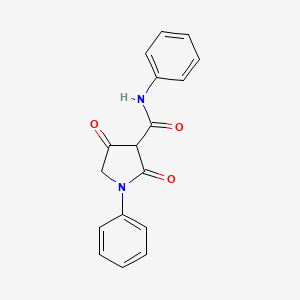
![Ethyl 3-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate](/img/structure/B4154765.png)
![ethyl 2-{[(2,4-dioxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4154770.png)
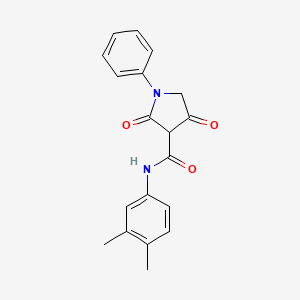

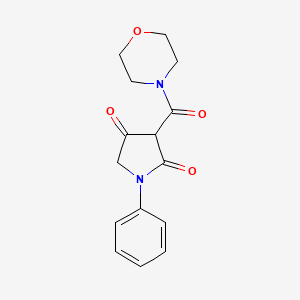
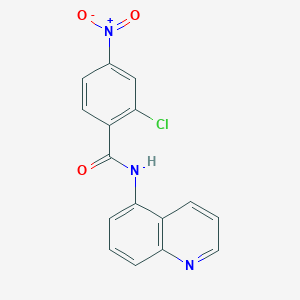
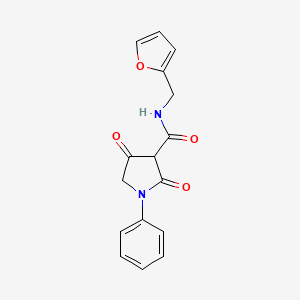
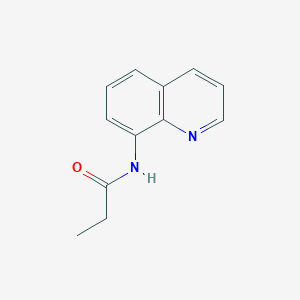
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4154823.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4154838.png)
